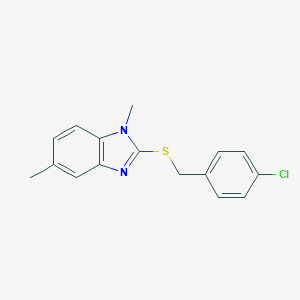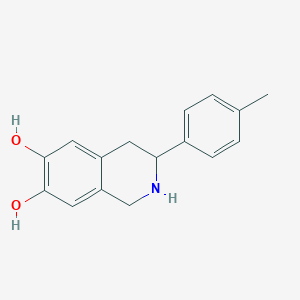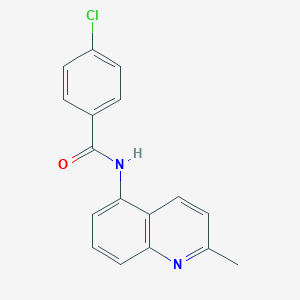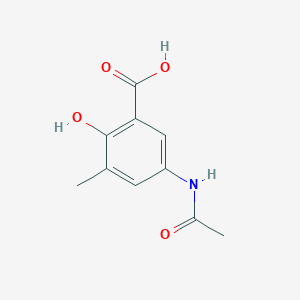
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as MMSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMSP is a pyrimidine derivative that possesses a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that it exerts its biological effects by modulating various signaling pathways. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. It also inhibits the activity of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to reduce the levels of oxidative stress markers in animal models.
Advantages and Limitations for Lab Experiments
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent biological activity at low concentrations, which makes it an attractive candidate for drug development. However, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also exhibits some toxicity at high concentrations, which may limit its clinical applications.
Future Directions
There are several future directions for 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile research. One area of interest is the optimization of its therapeutic potential by identifying its molecular targets and elucidating its mechanism of action. Another area of interest is the development of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile derivatives with improved pharmacokinetic properties and reduced toxicity. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile also has potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections, which require further investigation. Overall, 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a promising compound with significant potential for drug development, and further research is needed to fully realize its therapeutic potential.
Synthesis Methods
The synthesis of 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction between 3-methoxybenzaldehyde, thiourea, and 2-methylsulfonyl-4,6-dichloropyrimidine in the presence of potassium carbonate. The reaction takes place in ethanol at reflux temperature for several hours. The product is then purified using column chromatography to obtain pure 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile.
Scientific Research Applications
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. 6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C13H11N3O2S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) |
InChI Key |
HOEDJQPTQOXLOB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)

![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)

![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)


![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
